2,3',5',6-Tetrabromodiphenyl ether
Description
2,3',5',6-Tetrabromodiphenyl ether (C₁₂H₆Br₄O) is a tetrabrominated congener of the polybrominated diphenyl ether (PBDE) family, characterized by bromine substitutions at the 2, 3', 5', and 6 positions of its biphenyl structure. PBDEs are widely used as flame retardants in plastics, textiles, and electronics due to their ability to inhibit combustion.
PBDEs are classified into three commercial mixtures: penta-, octa-, and deca-BDEs. Tetrabrominated congeners like this compound are typically minor components of these mixtures but are of concern due to their detection in environmental and biological matrices . Their lipophilic nature facilitates bioaccumulation in fatty tissues and biomagnification through food chains, leading to widespread human exposure .
Properties
IUPAC Name |
1,3-dibromo-2-(3,5-dibromophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br4O/c13-7-4-8(14)6-9(5-7)17-12-10(15)2-1-3-11(12)16/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQFLVWXBCRJAQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)OC2=CC(=CC(=C2)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40879893 | |
| Record name | BDE-73 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40879893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
446254-41-7 | |
| Record name | 2,3',5',6-Tetrabromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254417 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BDE-73 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40879893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3',5',6-TETRABROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KRO672A9UR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Direct Bromination of Diphenyl Ether
One classical approach to synthesize highly brominated diphenyl ethers involves the bromination of diphenyl ether using elemental bromine in the presence of a Lewis acid catalyst such as aluminum tribromide (AlBr3). This method is commonly used in industrial synthesis of decabromodiphenyl ether (decaBDE) and its lower brominated congeners.
- The process typically yields a mixture of brominated diphenyl ethers, including 2,3',5',6-tetrabromodiphenyl ether as one of the products.
- Selectivity is influenced by reaction conditions such as temperature, solvent, and catalyst concentration.
- The bulky ortho-bromine substituents contribute to the skewed conformation of the molecule, affecting reactivity and selectivity during bromination.
Modified Suzuki Coupling
A more selective synthetic route involves the use of modified Suzuki coupling reactions:
- This method couples brominated phenol derivatives with bromophenyl boronic acids.
- For example, 2,3,4-tribromophenol can be coupled with 4-bromophenyl boronic acid to yield tetrabromodiphenyl ethers with specific substitution patterns.
- This approach allows for more controlled synthesis of specific congeners, including this compound, by choosing appropriate brominated precursors.
Perbromination Followed by Diazotization and Substitution
Another advanced synthetic strategy involves:
- Perbromination of mono- or diaminodiphenyl ethers to introduce multiple bromine atoms.
- Subsequent diazotization of amino groups followed by substitution with bromine atoms.
- This method is particularly useful for synthesizing higher brominated congeners such as octa- and nonaBDEs but can be adapted for tetrabrominated compounds by controlling reaction steps.
3 Research Findings and Data Summary
Physicochemical Properties Relevant to Preparation
Bromination Selectivity and Conformation
Industrial Relevance and Synthesis Efficiency
- Commercial decaBDE synthesis via bromination of diphenyl ether produces mixtures with varying proportions of lower brominated congeners.
- The proportion of this compound in these mixtures depends on reaction conditions and purification methods.
- Modified Suzuki coupling and perbromination/diazotization routes offer higher selectivity and purity for research-grade standards and toxicological studies.
Chemical Reactions Analysis
Types of Reactions: 2,3',5',6-Tetrabromodiphenyl ether can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as hydroxide ions (OH-) or halide ions (Cl-, Br-).
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or phenols.
Reduction: Reduction reactions can produce diphenylmethanol or other reduced derivatives.
Substitution: Substitution reactions can result in the formation of various substituted phenyl ethers.
Scientific Research Applications
2,3',5',6-Tetrabromodiphenyl ether has several scientific research applications across different fields:
Chemistry: It is used as a model compound in the study of brominated flame retardants and their environmental impact.
Biology: Research on the toxicological effects of PBDEs often involves this compound to understand its impact on biological systems.
Medicine: Studies on the potential health risks associated with exposure to PBDEs include investigations into the endocrine-disrupting properties of this compound.
Industry: It is used in the development of safer and more effective flame retardant materials.
Mechanism of Action
The mechanism by which 2,3',5',6-tetrabromodiphenyl ether exerts its effects involves its interaction with biological systems. It is known to disrupt thyroid hormone function by binding to thyroid hormone receptors, leading to potential endocrine disruption. The compound can also affect the nervous system by altering neurotransmitter function.
Molecular Targets and Pathways Involved:
Thyroid Hormone Receptors: Binding to these receptors can interfere with normal thyroid hormone signaling.
Neurotransmitter Systems: Interaction with neurotransmitter pathways can lead to changes in neural activity.
Comparison with Similar Compounds
The environmental behavior, toxicity, and regulatory status of PBDEs vary significantly depending on bromination patterns. Below is a detailed comparison of 2,3',5',6-tetrabromodiphenyl ether with structurally similar tetrabrominated congeners:
Structural and Physicochemical Properties
| Congener Name | Bromine Positions | CAS Number | Molecular Weight | Key Properties |
|---|---|---|---|---|
| This compound | 2, 3', 5', 6 | Not available | 485.79 g/mol | Likely high lipophilicity (log Kow >6) |
| BDE-69 (2,3',4,6-Tetrabromodiphenyl ether) | 2, 3', 4, 6 | 327185-09-1 | 485.79 g/mol | White crystalline solid; log Kow ~6.5 |
| BDE-71 (2,3',4',6-Tetrabromodiphenyl ether) | 2, 3', 4', 6 | 93703-48-1 | 485.79 g/mol | Detected in indoor air at 10.3 pg/m³ |
| BDE-66 (2,3',4,4'-Tetrabromodiphenyl ether) | 2, 3', 4, 4' | 189084-60-4 | 485.79 g/mol | Not detected in human placental samples |
| BDE-77 (3,3',4,4'-Tetrabromodiphenyl ether) | 3, 3', 4, 4' | 243982-82-3 | 485.79 g/mol | Dioxin-like structure; high toxicity |
Key Observations :
- Bromine positions influence molecular symmetry and interactions with biological receptors. For example, BDE-77 (3,3',4,4'-tetrabromo) has a planar structure resembling dioxins, enabling binding to the aryl hydrocarbon receptor (AhR) and triggering dioxin-like toxicity .
- BDE-71 (2,3',4',6-tetrabromo) has been detected in indoor air at higher concentrations than outdoors, suggesting emission from electronic devices .
Environmental Occurrence and Persistence
- BDE-69 and BDE-71 : Found in indoor environments (e.g., computer classrooms) at concentrations up to 10.3 pg/m³, linked to electronic equipment .
- BDE-66 : Undetectable in human placental samples (
.="" degradation="" environmental="" indicating="" li="" lower="" or="" prevalence="" rapid=""> - BDE-77 : Rarely detected in environmental surveys but highly toxic due to its dioxin-like properties .
- This compound : Likely persists in sediments and biota, similar to other PBDEs, but specific data are lacking .
Toxicity and Endocrine Disruption
- BDE-77 : Exhibits potent endocrine-disrupting effects, including thyroid hormone disruption and AhR activation .
- BDE-71 and BDE-69 : Demonstrated anti-androgenic activity and inhibition of estradiol sulfotransferase (E2SULT), disrupting hormone metabolism .
- BDE-66: Limited toxicity data, but structurally similar to BDE-47 (2,2',4,4'-tetrabromo), a congener linked to neurodevelopmental toxicity .
- This compound : Predicted to interfere with thyroid hormone transport proteins (e.g., transthyretin) based on structural analogs .
Regulatory and Human Exposure Trends
- Human Exposure: PBDE levels in human breast milk have increased exponentially, with North American populations showing ~35 ng/g lipid, 10-fold higher than European levels .
Q & A
Q. What analytical methods are recommended for quantifying 2,3',5',6-tetrabromodiphenyl ether (BDE-72) in biological samples?
Gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) using isotope dilution is the gold standard. For example, internal standards like ¹³C-labeled BDE congeners (e.g., ¹³C-BDE-47 or ¹³C-BDE-77) are added to correct for matrix effects and recovery losses during extraction . Optimized parameters include splitless injection, a DB-5MS column, and monitoring molecular ions (e.g., m/z 483.7132/485.7111 for BDE-72) with a mass resolution >10,000 to avoid co-elution interferences .
Q. How should environmental monitoring studies for BDE-72 be designed to ensure data comparability?
Studies must account for:
- Lipid normalization : Report concentrations in lipid weight (ng/g lipid) due to PBDEs' lipophilicity .
- Congener-specific analysis : Differentiate BDE-72 from structurally similar congeners (e.g., BDE-71 or BDE-75) via retention time alignment and ion ratio verification .
- Temporal and spatial sampling : Collect longitudinal samples to assess trends, as PBDE levels can double every 3–7 years in certain regions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported environmental trends of BDE-72?
Discrepancies arise from regional regulatory policies, source variability, and analytical biases. To address this:
- Apply principal component analysis (PCA) to congener profiles to identify source-specific patterns (e.g., commercial penta-BDE vs. debromination products) .
- Use long-term sediment cores or archived biological samples (e.g., bird eggs) to reconstruct historical trends and validate model predictions .
- Cross-validate data with laboratories using EPA Method 1614 or ISO 18073 to ensure methodological consistency .
Q. What experimental approaches are suitable for studying BDE-72's thyroid-disrupting effects in mammalian models?
- In vitro assays : Use rat thyroid follicular FRTL-5 cells to measure thyroid peroxidase (TPO) inhibition and sodium-iodide symporter (NIS) activity at exposure levels ≥1 µM .
- In vivo models : Administer BDE-72 via oral gavage (0.1–10 mg/kg/day) to pregnant rodents, assessing fetal serum thyroxine (T4) and triiodothyronine (T3) levels at gestational day 18 .
- Include positive controls (e.g., PCB-126) and measure hydroxylated metabolites, which may exhibit higher endocrine activity than the parent compound .
Q. How does BDE-72's environmental fate differ from other tetrabrominated congeners?
- Fugacity modeling : BDE-72’s lower octanol-air partition coefficient (log KOA ~10.2) compared to BDE-47 (log KOA ~11.5) suggests increased volatility and potential for long-range atmospheric transport .
- Photodegradation studies : Expose BDE-72 in organic solvents (e.g., hexane) to UV light (254 nm) to quantify debromination products (e.g., tri-BDEs) and half-lives .
- Field data : Higher BDE-72 levels in marine vs. freshwater biota indicate salinity-driven partitioning differences .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
